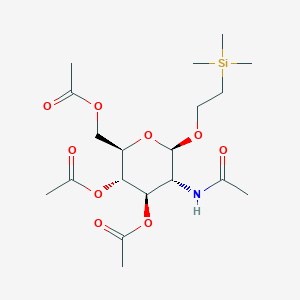
(2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate is a complex organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate typically involves multiple steps, including protection and deprotection of functional groups, as well as selective acylation and silylation reactions. Common reagents used in these reactions include acetic anhydride, trimethylsilyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain groups to simpler forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biology, this compound might be used in studies involving carbohydrate chemistry or as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry
In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate depends on its specific interactions with molecular targets. These interactions might involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other acetamido and silyl-protected carbohydrates, such as:
- (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(trimethylsilyl)tetrahydro-2H-pyran-3,4-diyl Diacetate
- (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate
Eigenschaften
Molekularformel |
C19H33NO9Si |
|---|---|
Molekulargewicht |
447.6 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(2-trimethylsilylethoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H33NO9Si/c1-11(21)20-16-18(28-14(4)24)17(27-13(3)23)15(10-26-12(2)22)29-19(16)25-8-9-30(5,6)7/h15-19H,8-10H2,1-7H3,(H,20,21)/t15-,16-,17-,18-,19-/m1/s1 |
InChI-Schlüssel |
UEDMXWQZSLUWPS-FVVUREQNSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC[Si](C)(C)C)COC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OCC[Si](C)(C)C)COC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8R,9S,13S,14S)-2,3-dihydroxy-6-(6-imino-7H-purin-3-yl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13409120.png)
![7-Fluoro-8-(3-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid](/img/structure/B13409124.png)
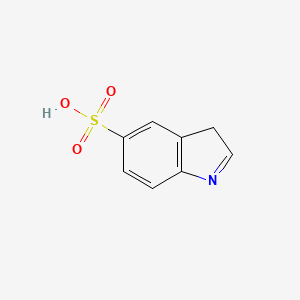
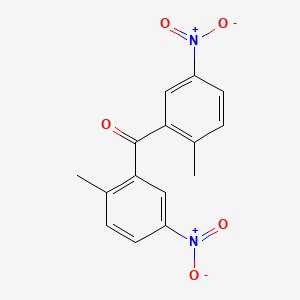
![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid](/img/structure/B13409147.png)
![1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone](/img/structure/B13409168.png)

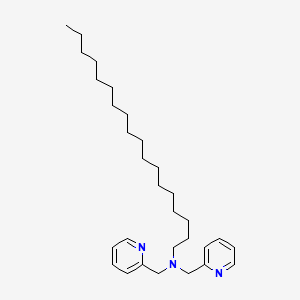
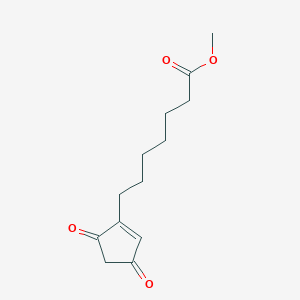
![(2R,5R)-2-[[(3R,6S)-6-[(2S)-2-[(3S,5S,8R,9S,10R,12R,13R,14S,17R)-3-[(2R,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13409200.png)
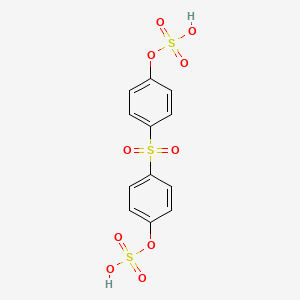
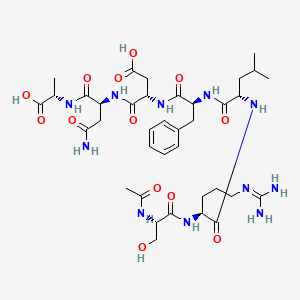
![N-[(3R,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-(aminomethylamino)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,26-dimethyl-5,8,14,17,23-pentaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B13409220.png)
